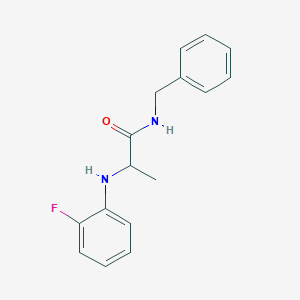

N-benzyl-2-(2-fluoroanilino)propanamide

Description

N-benzyl-2-(2-fluoroanilino)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-fluoroaniline moiety at the α-position of the propanamide backbone.

Properties

IUPAC Name |

N-benzyl-2-(2-fluoroanilino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-12(19-15-10-6-5-9-14(15)17)16(20)18-11-13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVRLXIARLVPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluoroanilino)propanamide typically involves the reaction of 2-fluoroaniline with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with propanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluoroanilino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

N-benzyl-2-(2-fluoroanilino)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluoroanilino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including alterations in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(2-fluoroanilino)propanamide with structurally analogous compounds, focusing on molecular features, synthetic accessibility, and biological activity where available.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

*Calculated based on molecular formula C₁₆H₁₅F₂N₂O.

Key Observations

Structural Variations and Bioactivity The substitution of the 2-fluoroanilino group in the target compound contrasts with the 2-oxopyridinyl group in N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (compound 1 in ). The latter exhibits potent β1i inhibition (Ki = 0.12 µM), attributed to interactions with residues like Phe31 and Lys33 . This suggests that electron-withdrawing groups (e.g., oxopyridinyl) may enhance binding affinity compared to fluorinated aryl groups. N-benzyl-2-(2-bromophenyl)propanamide (compound 17 in ) failed to react with benzyl isocyanate under standard conditions, highlighting the sensitivity of bromine-substituted analogs to steric or electronic effects during synthesis .

Impact of Fluorine Position Fluorine placement significantly alters properties. In contrast, the dual 2-fluorophenyl groups in 3-{[3-(2-fluoroanilino)-3-oxopropyl]sulfanyl}-N-(2-fluorophenyl)propanamide () introduce a sulfanyl linker, which could enhance conformational flexibility and aqueous solubility .

Synthetic Accessibility

- High-yield synthetic routes (90–91%) are reported for analogs like (2S)-2-azido-N-benzyl-3-phenylpropionamide (), achieved via optimized coupling reactions . This contrasts with the challenges faced in synthesizing brominated derivatives (), emphasizing the importance of substituent choice in process scalability.

Physical Properties Melting point differences, as noted in for citrate-capped LCMO hybrids, imply that structural modifications (e.g., nitro groups) can drastically alter crystallinity and purity . Although direct data for the target compound are lacking, such trends likely extend to fluorinated propanamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.